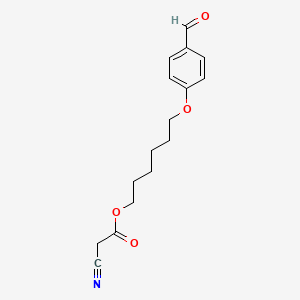
6-(4-Formylphenoxy)hexyl cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Formylphenoxy)hexyl cyanoacetate is an organic compound with the molecular formula C15H17NO4 This compound is characterized by the presence of a formyl group (–CHO) attached to a phenoxy group, which is further connected to a hexyl chain and a cyanoacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Formylphenoxy)hexyl cyanoacetate typically involves the reaction of 4-formylphenol with 6-bromohexyl cyanoacetate. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Formylphenoxy)hexyl cyanoacetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyanoacetate group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 6-(4-Carboxyphenoxy)hexyl cyanoacetate.
Reduction: 6-(4-Hydroxyphenoxy)hexyl cyanoacetate.
Substitution: Products depend on the nucleophile used, such as 6-(4-Aminophenoxy)hexyl cyanoacetate when using an amine.
Applications De Recherche Scientifique
6-(4-Formylphenoxy)hexyl cyanoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including liquid crystalline polymers and adhesives.
Mécanisme D'action
The mechanism of action of 6-(4-Formylphenoxy)hexyl cyanoacetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the cyanoacetate group can participate in condensation reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile building block in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Cyanophenoxy)hexyl cyanoacetate: Similar structure but with a cyano group instead of a formyl group.
6-(4-Methoxyphenoxy)hexyl cyanoacetate: Contains a methoxy group instead of a formyl group.
6-(4-Hydroxyphenoxy)hexyl cyanoacetate: Contains a hydroxy group instead of a formyl group.
Uniqueness
6-(4-Formylphenoxy)hexyl cyanoacetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group allows for specific reactions such as oxidation to carboxylic acids and reduction to alcohols, which are not possible with the cyano, methoxy, or hydroxy analogs. This unique reactivity makes it a valuable compound in synthetic chemistry and various applications.
Propriétés
Numéro CAS |
142723-36-2 |
|---|---|
Formule moléculaire |
C16H19NO4 |
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
6-(4-formylphenoxy)hexyl 2-cyanoacetate |
InChI |
InChI=1S/C16H19NO4/c17-10-9-16(19)21-12-4-2-1-3-11-20-15-7-5-14(13-18)6-8-15/h5-8,13H,1-4,9,11-12H2 |
Clé InChI |
VONUSHZATLMFCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)OCCCCCCOC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
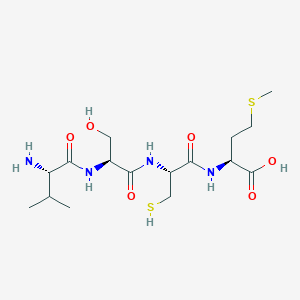
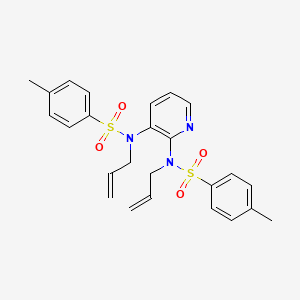
![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
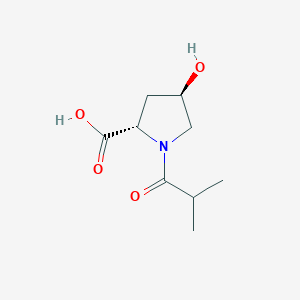
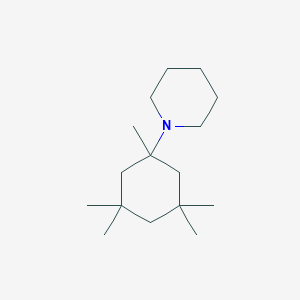
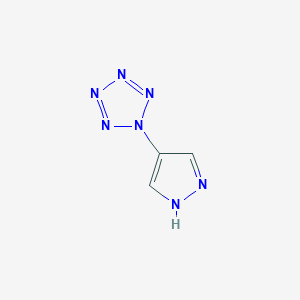
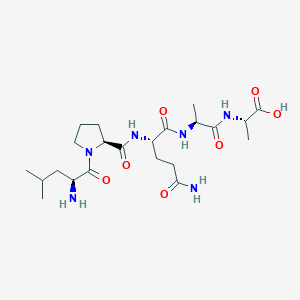
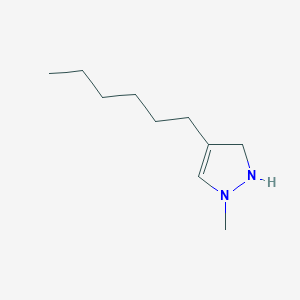
![1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12540044.png)
![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)

![3,3'-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide)](/img/structure/B12540060.png)
